
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-acetyl-4-hydroxycoumarin with pyridine-3-carboxaldehyde in the presence of a base, followed by cyclization and subsequent amidation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The goal is to achieve a scalable and environmentally friendly process.
化学反応の分析
Types of Reactions
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted chromene derivatives.
科学的研究の応用
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Coumarin derivatives: Similar in structure and biological activity.
Flavonoids: Share structural motifs and exhibit comparable biological properties.
Benzopyran derivatives: Related compounds with similar chemical and biological characteristics.
Uniqueness
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of the pyridin-3-ylmethyl group. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
CAS番号 |
896657-59-3 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
8-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-11-4-2-6-13-8-14(17(21)22-15(11)13)16(20)19-10-12-5-3-7-18-9-12/h2-9H,10H2,1H3,(H,19,20) |
InChIキー |
KDUROHUGDFCLDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


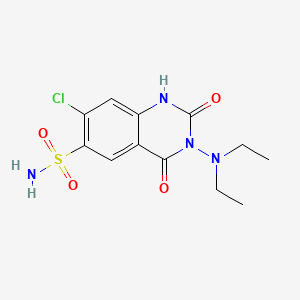
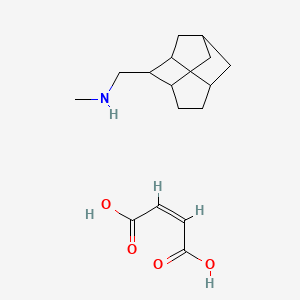
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)

![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
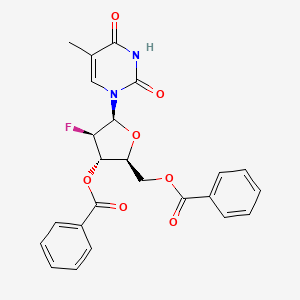
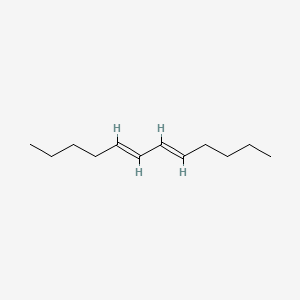
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
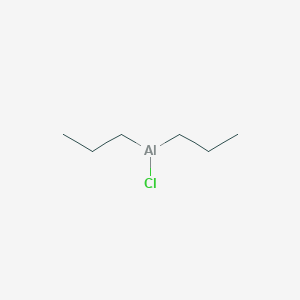

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
